molecular formula C14H13N5O2 B5654912 N-(7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-2-methylbenzamide

N-(7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-2-methylbenzamide

Cat. No. B5654912
M. Wt: 283.29 g/mol
InChI Key: PMXTZBATBZTYEO-UHFFFAOYSA-N
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Description

Introduction This compound belongs to the class of organic compounds known as triazolopyrimidines, which are derivatives containing a triazole ring fused to a pyrimidine ring. These structures are common in a variety of compounds with diverse biological activities.

Synthesis Analysis The synthesis of derivatives similar to N-(7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-2-methylbenzamide typically involves condensation reactions. For example, derivatives have been synthesized via condensation of 3-amino-1,2,4-triazole with 4-hydroxy-6-methyl-pyran-2-one under specific conditions (Lahmidi et al., 2019).

Molecular Structure Analysis The molecular structure of these compounds is often confirmed through spectroscopic methods and crystal structure analysis, such as X-ray diffraction. The molecular geometry, bond lengths, and angles can be further explored through density functional theory (DFT) calculations (Lahmidi et al., 2019).

Chemical Reactions and Properties The chemical reactions typically involve N-alkylation and ring fusion changes. These reactions can lead to various derivatives with different substituents affecting the compound's properties. For example, the conversion of mesomeric betaines into N-heterocyclic carbenes under specific conditions has been reported (Sheina et al., 2023).

properties

IUPAC Name

2-methyl-N-(5-methyl-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5O2/c1-8-5-3-4-6-10(8)12(21)16-13-17-14-15-9(2)7-11(20)19(14)18-13/h3-7H,1-2H3,(H2,15,16,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMXTZBATBZTYEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=NC3=NC(=CC(=O)N3N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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